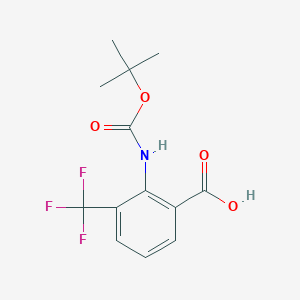
2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines, while the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the Boc group and the trifluoromethyl group onto a benzoic acid derivative. One common method involves the following steps:
Starting Material: Begin with 3-(trifluoromethyl)benzoic acid.
Protection of Amino Group: Introduce the Boc group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow microreactor systems, which offer advantages in terms of efficiency, safety, and sustainability. These systems allow for precise control over reaction conditions and can be more environmentally friendly compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of a co-solvent like DCM.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethyl group.
Deprotection Reactions: The major product is the free amine after removal of the Boc group.
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses. The trifluoromethyl group, being highly electron-withdrawing, can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. This dual functionality allows the compound to be versatile in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-butoxycarbonylamino)benzoic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain contexts.
3-(trifluoromethyl)benzoic acid: Lacks the Boc group, making it less versatile in protecting amines during synthesis.
Uniqueness
2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the Boc and trifluoromethyl groups. This combination allows for specific reactivity patterns and protection strategies that are not possible with either group alone. The trifluoromethyl group enhances the compound’s stability and reactivity, while the Boc group provides a removable protecting group for amines, making it highly valuable in complex synthetic routes .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-7(10(18)19)5-4-6-8(9)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFRFRIKSJWAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)
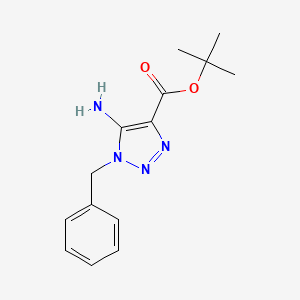
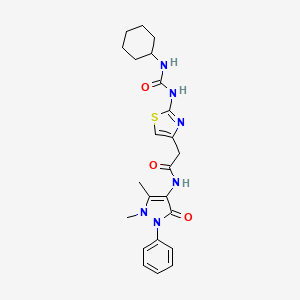
methanone oxime](/img/structure/B2396846.png)

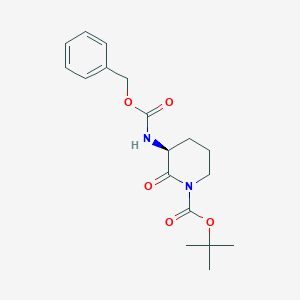
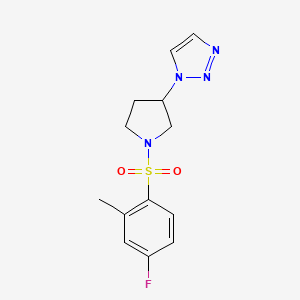

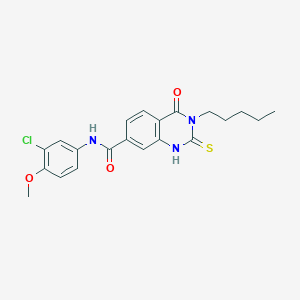
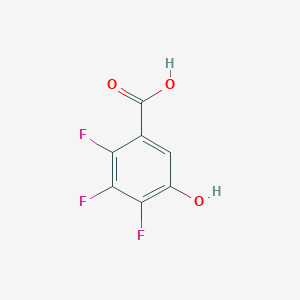

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)
![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)
![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)
